N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 896320-77-7
VCID: VC5959998
InChI: InChI=1S/C22H20N6O5S/c1-13-18(34-22-25-19(26-27(13)22)14-3-9-17(33-2)10-4-14)11-12-23-20(29)21(30)24-15-5-7-16(8-6-15)28(31)32/h3-10H,11-12H2,1-2H3,(H,23,29)(H,24,30)
SMILES: CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C22H20N6O5S
Molecular Weight: 480.5

N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

CAS No.: 896320-77-7

Cat. No.: VC5959998

Molecular Formula: C22H20N6O5S

Molecular Weight: 480.5

* For research use only. Not for human or veterinary use.

N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide - 896320-77-7

Specification

CAS No. 896320-77-7
Molecular Formula C22H20N6O5S
Molecular Weight 480.5
IUPAC Name N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-N'-(4-nitrophenyl)oxamide
Standard InChI InChI=1S/C22H20N6O5S/c1-13-18(34-22-25-19(26-27(13)22)14-3-9-17(33-2)10-4-14)11-12-23-20(29)21(30)24-15-5-7-16(8-6-15)28(31)32/h3-10H,11-12H2,1-2H3,(H,23,29)(H,24,30)
Standard InChI Key HLPZWGUTFPXAOE-UHFFFAOYSA-N
SMILES CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, N[2[2(4methoxyphenyl)6methyl[1][3]thiazolo[3,2b][1][2][4]triazol-5-yl]ethyl]N(4nitrophenyl)oxamideN-[2-[2-(4-\text{methoxyphenyl})-6-\text{methyl}-[1][3]\text{thiazolo}[3,2-b][1][2][4]\text{triazol-5-yl}]\text{ethyl}]-N'-(4-\text{nitrophenyl})\text{oxamide}, reflects its intricate structure. Key features include:

  • A thiazolo[3,2-b] triazole core fused with a 4-methoxyphenyl group at position 2 and a methyl group at position 6.

  • An ethyl linker connecting the thiazolo-triazole system to an oxalamide group.

  • A 4-nitrophenyl substituent on the oxalamide’s terminal nitrogen.

The Standard InChIKey HLPZWGUTFPXAOE-UHFFFAOYSA-N and SMILES CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] provide precise descriptors for computational modeling.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC22H20N6O5S\text{C}_{22}\text{H}_{20}\text{N}_{6}\text{O}_{5}\text{S}
Molecular Weight480.5 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds7

Spectroscopic and Physicochemical Data

While solubility data are unavailable, analogs like N1(3chloro2methylphenyl)N2(2(2(4methoxyphenyl)6methylthiazolo[3,2b][1][2][4]triazol-5-yl)ethyl)oxalamideN1-(3-\text{chloro}-2-\text{methylphenyl})-N2-(2-(2-(4-\text{methoxyphenyl})-6-\text{methylthiazolo}[3,2-b][1][2][4]\text{triazol-5-yl})\text{ethyl})\text{oxalamide} (CAS No. 896322-00-2) exhibit logP values >3, suggesting moderate lipophilicity . The nitro group’s electron-withdrawing nature likely enhances stability and influences intermolecular interactions .

Synthesis and Optimization Strategies

Reaction Pathways

Synthesis typically involves multi-step sequences:

  • Thiazolo-triazole Core Formation: Cyclocondensation of thiourea derivatives with α-haloketones generates the thiazole ring, followed by triazole annulation using hydrazine derivatives.

  • Oxalamide Coupling: The ethylamine sidechain is functionalized via amidation with oxalyl chloride, followed by reaction with 4-nitroaniline .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Thiazole formationToluene, 110°C, 12 h65–70
Triazole annulationDMSO, K2_2CO3_3, 80°C55–60
Oxalamide conjugationOxalyl chloride, Et3_3N, RT75–80

Challenges and Solutions

  • Low Yields in Annulation: Optimization using polar aprotic solvents (e.g., DMF) and microwave-assisted synthesis improves efficiency .

  • Purification Difficulties: Column chromatography with silica gel and ethyl acetate/hexane mixtures resolves stereochemical impurities.

Hypothetical Applications and Biological Relevance

Materials Science Applications

Oxalamide derivatives serve as ligands in catalysis. The compound’s rigid structure could stabilize metal complexes for cross-coupling reactions, akin to palladium-catalyzed Suzuki-Miyaura transformations .

Research Gaps and Future Directions

Despite structural characterization, in vitro and in vivo studies are absent. Priority areas include:

  • Antimicrobial Screening: Testing against Gram-positive/-negative bacteria and fungi.

  • Kinase Profiling: Assessing inhibition of EGFR, VEGFR, or CDK enzymes.

  • Polymer Incorporation: Evaluating thermal stability in polyamide composites.

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